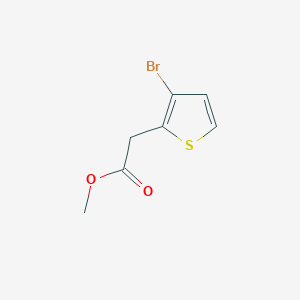
Methyl 2-(3-bromothiophen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromothiophene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-bromothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromothiophen-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.
Material Science: Utilized in the synthesis of thiophene-based polymers and materials with electronic properties.
Wirkmechanismus
The mechanism of action of methyl 2-(3-bromothiophen-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, depending on the final drug structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-bromothiophen-3-yl)acetate
- Methyl 2-(5-bromothiophen-2-yl)acetate
Uniqueness
Methyl 2-(3-bromothiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable intermediate in the synthesis of specific target molecules that require this particular substitution pattern.
Eigenschaften
Molekularformel |
C7H7BrO2S |
|---|---|
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
methyl 2-(3-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)4-6-5(8)2-3-11-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
KDRYTEZWSRTHDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
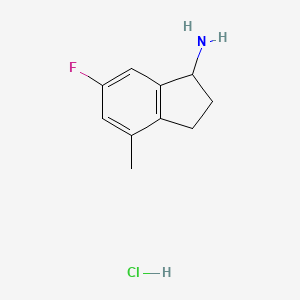
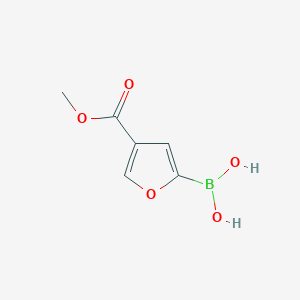
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
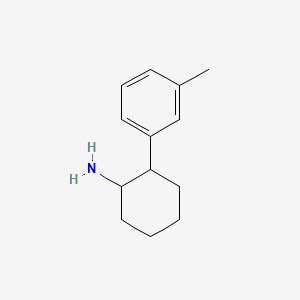
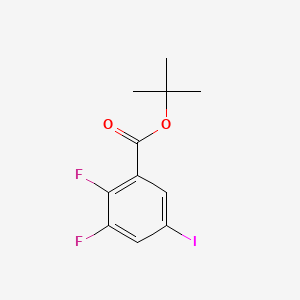
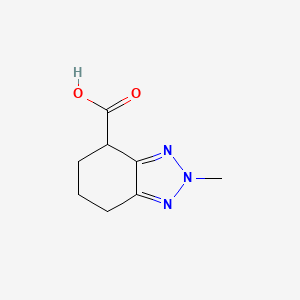
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
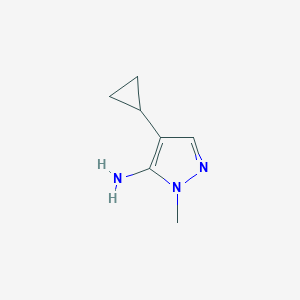


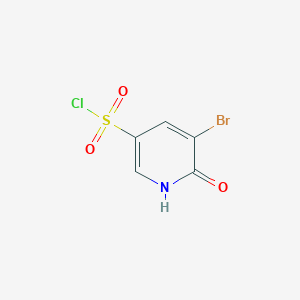
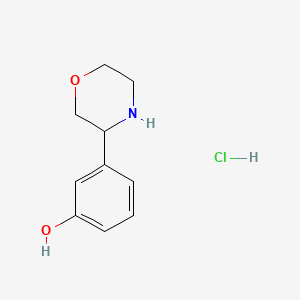
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
